![molecular formula C17H21N3O2 B2500998 4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439111-96-3](/img/structure/B2500998.png)
4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives typically involves the formation of the pyrrole ring followed by various functionalization reactions. For instance, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, other pyrrole derivatives are synthesized through condensation reactions, as seen with the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using various spectroscopic methods and quantum chemical calculations. For example, the structure of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by DFT calculations . These techniques could be employed to analyze the molecular structure of "4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide" to determine its electronic and geometric properties.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including condensation, methylation, and trifluoroacetylation, as described in the papers. For instance, methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives was explored to enhance their analgesic properties . Similarly, trifluoroacetylation of ethyl 2,4-dioxopentanoate led to the synthesis of pyran derivatives . These reactions could be relevant to the functionalization of the compound , depending on its specific chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The vibrational analysis of the synthesized compounds provides insights into the formation of dimers through intermolecular hydrogen bonding . The thermodynamic parameters indicate that the reactions are exothermic and spontaneous at room temperature . These properties, including solubility, melting point, and stability, would need to be determined for "4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide" through experimental studies and theoretical calculations.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Researchers have investigated the acid-catalyzed transformations of related compounds, leading to the creation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives. These transformations are significant for synthesizing complex organic structures, which have potential applications in drug development and materials science (Stroganova, Vasilin, & Krapivin, 2016).
Chemical Transformation Studies
Investigations into the transformations of pyrrolediones with indan-1,3-dione and acyclic enamines have led to the discovery of new spiro heterocyclization methods. These methods are pivotal in creating compounds with potential pharmaceutical applications, highlighting the versatility of pyrrole derivatives in organic synthesis (Sal’nikova, Dmitriev, & Maslivets, 2019).
Novel Synthesis Techniques
Research on the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation shows the development of new synthetic routes. These routes offer efficient and regioselective ways to produce complex organic molecules, which are crucial for drug discovery and development (Zhu, Lan, & Kwon, 2003).
Antimicrobial Agent Development
The design and synthesis of new derivatives of pyrrole containing different substituents to explore their antimicrobial properties are a significant area of research. This exploration helps in the quest for new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides as Antimicrobial Agents, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions would depend on the results of these initial studies. If the compound shows promising activity in biochemical or cell-based assays, for example, researchers might decide to study it further in animal models. Alternatively, if the compound has interesting chemical properties, researchers might decide to use it as a starting point for the synthesis of new compounds .
Eigenschaften
IUPAC Name |
4-(3-methylbutanoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)9-16(21)13-10-15(20-11-13)17(22)19-8-6-14-5-3-4-7-18-14/h3-5,7,10-12,20H,6,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZMRHLNPUWMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)
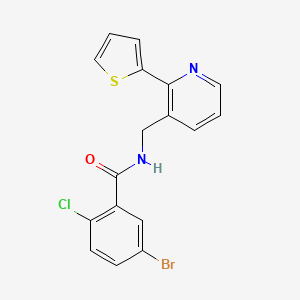

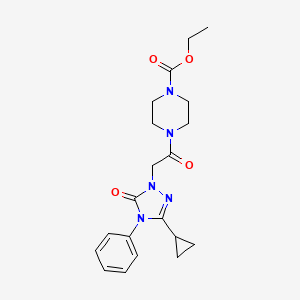
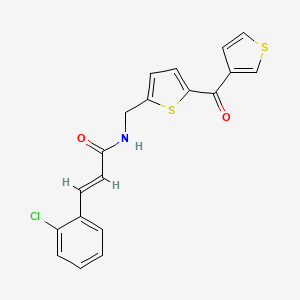
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
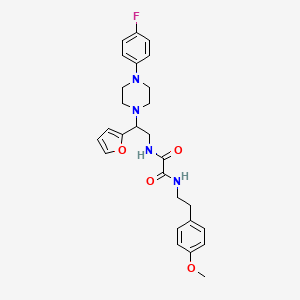

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
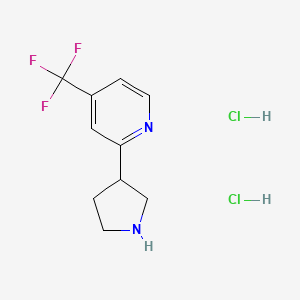
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)